molecular formula C12H14BrNO2 B13550016 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13550016
M. Wt: 284.15 g/mol
InChI Key: BSJIHYDJRYAZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7H2,1H3,(H,15,16)

InChI Key

BSJIHYDJRYAZCB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.